molecular formula C20H31NO3 B12605286 4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine CAS No. 648888-63-5

4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine

Cat. No.: B12605286
CAS No.: 648888-63-5
M. Wt: 333.5 g/mol
InChI Key: DTHNBTVWZCNTII-UHFFFAOYSA-N
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Description

4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine is a complex organic compound that features a piperidine ring substituted with an ethyl group and an oxane-2-yl-oxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-2-bromophenol with oxane-2-yl-oxyethanol under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylphenyl)piperidine: Lacks the oxane-2-yl-oxyethoxy group, resulting in different chemical properties.

    4-(2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine: Similar structure but with different substitution patterns.

Uniqueness

4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

648888-63-5

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

4-[4-ethyl-2-[2-(oxan-2-yloxy)ethoxy]phenyl]piperidine

InChI

InChI=1S/C20H31NO3/c1-2-16-6-7-18(17-8-10-21-11-9-17)19(15-16)22-13-14-24-20-5-3-4-12-23-20/h6-7,15,17,20-21H,2-5,8-14H2,1H3

InChI Key

DTHNBTVWZCNTII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2CCNCC2)OCCOC3CCCCO3

Origin of Product

United States

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